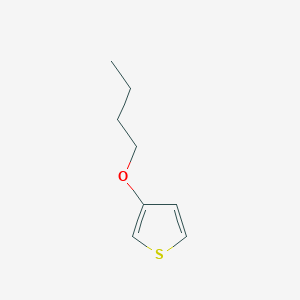

3-Butoxythiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-butoxythiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c1-2-3-5-9-8-4-6-10-7-8/h4,6-7H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSSXTMHSXMZBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567267 | |

| Record name | 3-Butoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115417-53-3 | |

| Record name | 3-Butoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Butoxythiophene Monomer and Poly 3 Butoxythiophene

Chemical Synthesis of 3-Butoxythiophene Monomer

The preparation of the this compound monomer is a critical first step for the synthesis of the polymer. Various methods have been developed, with copper-catalyzed reactions being a notable approach.

Copper(I)-Catalyzed Alkoxylation of Halogenated Thiophenes

A key method for synthesizing 3-alkoxythiophenes involves the use of a copper catalyst. One established route is the synthesis of 3-alkoxythiophene from 3-bromothiophene (B43185) and an alcohol, utilizing Copper(I) iodide (CuI) and anhydrous sodium bisulfate as catalysts researchgate.net. In this reaction, 3-bromothiophene serves as the halogenated precursor, which undergoes alkoxylation with butanol in the presence of the CuI catalyst to yield this compound. This method provides a direct route to introduce the butoxy group onto the thiophene (B33073) ring.

Alternative Synthetic Routes to the this compound Building Block

Beyond copper-catalyzed reactions, other synthetic strategies exist for producing alkoxythiophenes. One alternative approach involves the use of a thiophene Grignard reagent which can react with t-butyl perbenzoate uio.no. Another pathway proceeds through a thienyltrifluoroborate intermediate uio.no. Furthermore, cross-coupling reactions such as Negishi or Kumada coupling can be employed to functionalize the thiophene ring, though these are often used for alkylation, the principles can be adapted for creating the necessary C-O bond uio.no. For instance, 3-bromothiophene can react with Grignard reagents in the presence of a nickel catalyst like Ni(dppp)Cl2 to form 3-alkylthiophenes, demonstrating the utility of cross-coupling in functionalizing the 3-position of the thiophene ring researchgate.net.

Polymerization Approaches for Poly(this compound) (P3OBuTh)

Once the this compound monomer is synthesized, it can be polymerized to form Poly(this compound) (P3OBuTh), a conductive polymer with interesting properties. Oxidative chemical polymerization is a common and effective method for this transformation. sciengine.com

Oxidative Chemical Polymerization

Oxidative chemical polymerization is a widely used technique for synthesizing polythiophenes. tue.nlmdpi.com The mechanism involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. tue.nlwikipedia.org This method is valued for its simplicity and effectiveness in producing high molecular weight polymers. kochi-tech.ac.jp

The most prevalent method for the oxidative polymerization of 3-substituted thiophenes is the use of iron(III) chloride (FeCl3) as the oxidizing agent. researchgate.netkochi-tech.ac.jpcmu.eduscispace.com In this process, the this compound monomer is dissolved in an appropriate solvent, such as chloroform (B151607), and then combined with a solution of anhydrous FeCl3. mdpi.comcmu.edu The FeCl3 initiates the oxidation of the thiophene monomer, creating radical centers primarily at the 2- and 5-positions of the ring, which then propagate to form the polymer. cmu.edu This reaction is typically stirred for several hours to ensure complete polymerization. mdpi.comchalmers.se The resulting polymer is then precipitated, collected, and washed, often with methanol, to remove any remaining catalyst and unreacted monomer. mdpi.comgoogle.com This method has been successfully used to synthesize a variety of poly(3-alkoxythiophene)s, yielding soluble and processable materials. researchgate.net

Table 1: Typical Reaction Conditions for FeCl3-Mediated Polymerization of 3-Alkylthiophenes This table presents generalized conditions based on the polymerization of 3-hexylthiophene, a close analog to this compound. mdpi.comkochi-tech.ac.jpchalmers.se

| Parameter | Condition | Source(s) |

| Monomer | 3-Alkylthiophene (e.g., 3-Hexylthiophene) | mdpi.comkochi-tech.ac.jp |

| Oxidizing Agent | Anhydrous Iron(III) Chloride (FeCl3) | mdpi.comchalmers.se |

| Solvent | Chloroform | mdpi.comcmu.educhalmers.se |

| Molar Ratio | Oxidant:Monomer ratios typically range from 1:1 to 4:1 | mdpi.comgoogle.com |

| Temperature | Room Temperature to 40 °C | mdpi.comchalmers.se |

| Reaction Time | 12 - 48 hours | mdpi.comchalmers.se |

| Workup | Precipitation and washing with methanol | mdpi.comgoogle.com |

While FeCl3 is the most common oxidant, other metal halides have been investigated for the polymerization of thiophene derivatives. Molybdenum(V) chloride (MoCl5) and Ruthenium(III) chloride (RuCl3) are also effective oxidizing agents for this purpose. cmu.eduscispace.comgoogle.com Research on related heterocyclic polymers, such as dithienopyrroles, has shown that RuCl3 can be superior to other oxidants like FeCl3 and MoCl5, yielding polymers with higher molecular weight, better yields, and improved regioregularity. kuleuven.be The choice of oxidant can significantly influence the properties of the final polymer. google.com

Electrochemical Polymerization Techniques

Electrochemical polymerization stands out as a direct and effective single-step method for synthesizing conductive polymer films, including poly(this compound) (P3BOT), directly onto an electrode surface. scispace.com This technique allows for in-situ formation of the polymer, offering control over the film's properties by manipulating the electrochemical parameters. scispace.com

Controlled Potential Polymerization

Controlled potential polymerization, also known as potentiostatic polymerization, is a key electrochemical technique for the synthesis of conductive polymers. In this method, a constant potential is applied to the working electrode in a solution containing the monomer, in this case, this compound. The applied potential is chosen to be at or above the oxidation potential of the monomer, initiating the polymerization process. The thickness and morphology of the resulting poly(this compound) film can be tailored by adjusting the applied potential and the duration of the polymerization. scispace.com For instance, the electrosynthesis of poly(3,4-dimethoxythiophene) has been successfully achieved using potentiostatic techniques, yielding electroactive films. researchgate.net

Influence of Auxiliary Compounds (e.g., Bithiophene, Terthiophene) on Reaction Kinetics

The rate of electrochemical polymerization of thiophenes can be significantly enhanced by the introduction of small quantities of auxiliary compounds like 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene. dtic.mil This rate-enhancing effect allows for the polymerization to occur at significantly lower applied potentials, which helps to minimize side reactions without compromising the polymerization rate. dtic.mil

The polymerization kinetics in the presence of these additives have been studied. For the electrochemical polymerization of 3-methylthiophene (B123197), the reaction was found to be first-order with respect to the monomer concentration in the absence of additives. However, in the presence of bithiophene or terthiophene, the reaction order with respect to the auxiliary compound was determined to be 0.5. dtic.mil This suggests a mechanism where the polymer growth is facilitated by the electrophilic substitution of radical cations onto neutral thiophene monomers. dtic.mil The addition of 2,2'-bithiophene to a solution containing 3-methylthiophene leads to a more rapid increase in the anodic peak current during cyclic voltammetry, indicating a faster polymerization rate compared to the system without the additive. dtic.mil

The presence of these auxiliary compounds can also influence the structure of the resulting polymer. For example, copolymers of Ru(1c)(bpy)2(ClO4)2 and 2,2'-bithiophene have been synthesized electrochemically. psu.edu

Table 1: Influence of Auxiliary Compounds on Polymerization

| Monomer | Auxiliary Compound | Observation | Reference |

|---|---|---|---|

| Thiophene | 2,2'-Bithiophene | Rate enhancement, lower required potential | dtic.mil |

| Thiophene | 2,2':5',2"-Terthiophene | Rate enhancement, lower required potential | dtic.mil |

| 3-Methylthiophene | 2,2'-Bithiophene | Rapid increase in anodic peak current | dtic.mil |

| 3-Methylthiophene | 2,2':5',2"-Terthiophene | Similar rate enhancement to bithiophene | dtic.mil |

Metal-Catalyzed Cross-Coupling Polymerization

Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of well-defined conjugated polymers, including poly(3-alkoxythiophenes). These methods offer precise control over the polymer's regiochemistry and molecular weight.

Kumada Coupling Strategies

The Kumada coupling reaction, which involves the coupling of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex, is a foundational method for carbon-carbon bond formation. wikipedia.org This strategy was one of the first to be applied to the synthesis of poly(3-alkylthiophenes). cmu.edu The general approach involves the treatment of a 2,5-dihalo-3-alkylthiophene with magnesium to form a Grignard reagent, which is then polymerized using a nickel catalyst, such as Ni(dppp)Cl2. cmu.edu A significant challenge with this method is the potential for the polymer to precipitate out of the reaction mixture, which can limit the achievable molecular weight. cmu.edu

The mechanism of Kumada coupling involves several key steps: oxidative addition of the organic halide to the metal center, transmetalation with the Grignard reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. slideshare.net The choice of catalyst and reaction conditions can significantly influence the outcome of the polymerization. wikipedia.orgcuni.cz

Nickel(0) Coupling Reactions for Molecular Weight Control

The use of zero-valent nickel complexes, often in conjunction with ligands, is a key strategy for controlling the molecular weight and structure of polythiophenes. researchgate.net Dehalogenation polycondensation of 2,5-dibromo-3-alkoxythiophene derivatives with a zero-valent nickel complex, such as a mixture of bis(1,5-cyclooctadiene)nickel(0) (B103923) and a ligand like bipyridine, yields the corresponding poly(3-alkoxythiophene-2,5-diyl)s. researchgate.net

Research has shown that nickel-initiated cross-coupling polymerizations can proceed via a chain-growth mechanism rather than a step-growth mechanism. cmu.edu This is significant because a living, chain-growth process allows for the synthesis of polymers with low polydispersity indices (PDIs) and predictable molecular weights based on the monomer-to-initiator ratio. cmu.edu In such a system, higher molecular weight polymers are formed early in the reaction, and the degree of polymerization increases with monomer conversion. cmu.edu The choice of nickel catalyst, such as NiBr2 or NiCl2, can influence the molecular weight and PDI of the resulting polymer, although in some model reactions, different Ni(0) catalysts have shown similar catalytic reactivity and resulted in comparable degrees of polymerization. mdpi.com For instance, in a model reaction, NiBr2, NiCl2, and Ni(COD)2 produced polymers with number average molecular weights of 1.3 kDa, 1.5 kDa, and 1.4 kDa, respectively, with PDIs ranging from 1.6 to 1.7. mdpi.com

Table 2: Molecular Weight Data from a Model Nickel Coupling Reaction

| Catalyst | Number Average Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|

| NiBr2 | 1.3 kDa | 1.6 | mdpi.com |

| NiCl2 | 1.5 kDa | 1.7 | mdpi.com |

| Ni(COD)2 | 1.4 kDa | 1.6 | mdpi.com |

Advanced Polymerization Techniques (e.g., Interfacial, Vapor Deposition)

Beyond traditional solution-based methods, advanced polymerization techniques such as interfacial polymerization and vapor deposition polymerization offer unique advantages for the synthesis of poly(this compound) and related conductive polymers.

Interfacial polymerization occurs at the boundary between two immiscible phases, typically a liquid-liquid interface. wikipedia.org This method is particularly useful for creating thin films, nanocapsules, and nanofibers. wikipedia.org While specific examples for this compound are not detailed in the provided context, the technique has been widely applied to synthesize various conducting polymers like polyaniline, polypyrrole, and poly(3,4-ethylenedioxythiophene). wikipedia.org The process generally involves dissolving the monomer in one phase and an oxidizing agent or a second monomer in the other, with polymerization occurring where the two phases meet. wikipedia.orgresearchgate.net

Vapor deposition polymerization (VDP) is a solvent-free method where monomer vapors are introduced into a reaction chamber and polymerize directly onto a substrate surface. mit.edu A variation of this is oxidative chemical vapor deposition (oCVD), where both the monomer and an oxidant are delivered in the vapor phase. mit.edu This technique is advantageous for creating highly pure and conformal polymer films, as it avoids issues related to solvent compatibility and surface tension. mit.edu While the direct application of VDP to this compound is not explicitly described, the method has been successfully used for other thiophene derivatives, such as poly(3,4-ethylenedioxythiophene) (PEDOT), resulting in highly conductive films. mit.edu The properties of the deposited films can be tuned by controlling parameters like substrate temperature. mit.edu

Copolymerization Strategies Incorporating this compound Units

Copolymerization is a powerful technique used to modify and enhance the properties of polymers by combining two or more different monomer units into a single polymer chain. behinpolymerco.com This approach allows for the fine-tuning of characteristics such as solubility, electrochemical behavior, and optical properties, creating materials with performance profiles superior to their constituent homopolymers. nih.gov In the realm of conducting polymers, the incorporation of this compound units into copolymer structures has been explored to leverage the advantages conferred by the butoxy side chain, such as improved processability and a more stable doping process compared to alkyl-substituted counterparts. electrochemsci.org

Various strategies are employed to synthesize copolymers containing this compound, including random, alternating, block, and graft copolymerization. behinpolymerco.com The choice of method and comonomer is crucial as it dictates the final properties of the copolymer. magritek.com

One significant approach is the creation of donor-acceptor (D-A) type conjugated copolymers. In these structures, electron-rich donor units are combined with electron-deficient acceptor units along the polymer backbone. This design can lead to materials with low optical band gaps and desirable electrochromic properties. electrochemsci.org For instance, copolymers have been synthesized using this compound derivatives as donor units alongside acceptor units like quinoxaline. By varying the feed ratio of the donor and acceptor monomers, the resulting polymer's properties can be systematically adjusted. electrochemsci.org

Electrochemical copolymerization is another prevalent method. This technique involves the anodic oxidation of a mixture of monomers in an electrolyte solution. The composition and properties of the resulting copolymer film can be controlled by the feed ratio of the monomers in the solution. nih.gov This method has been successfully used to create copolymers of 3-alkoxythiophenes with other thiophene derivatives, leading to materials with tailored electrochromic and redox properties. nih.govresearchgate.net

Chemical polymerization methods, such as Stille coupling and direct arylation polymerization (DArP), are also widely used. nih.govmdpi.com Stille coupling, a palladium-catalyzed cross-coupling reaction, has been utilized to create D-A type copolymers with well-defined structures. electrochemsci.org DArP offers a more atom-economical alternative for synthesizing conjugated polymers, including random copolymers, and has been successfully applied to create copolymers of thiophene derivatives. nih.govrsc.org

The resulting copolymers of this compound often exhibit properties that are a synergistic blend of their constituent monomers. For example, copolymerizing a 3-alkoxy-4-methylthiophene can result in processable materials with a well-defined conjugated structure and high electrical conductivity. researchgate.net The introduction of different comonomers can also influence the polymer's morphology, thermal stability, and photophysical properties. mdpi.comresearchgate.net

The table below summarizes examples of copolymerization strategies that could incorporate this compound, based on methods used for similar thiophene derivatives.

| Copolymerization Strategy | Comonomer Type | Polymerization Method | Key Findings |

| Random Copolymerization | Electron-deficient units (e.g., 3-cyanothiophene) | Direct Arylation Polymerization (DArP) | Allows for tuning of the HOMO level by varying the comonomer content. nih.gov |

| Alternating Copolymerization (D-A Type) | Acceptor units (e.g., Quinoxaline derivatives) | Stille Coupling | Produces polymers with low optical band gaps and distinct electrochromic behavior. electrochemsci.org |

| Electrochemical Copolymerization | Other thiophene derivatives (e.g., EDOT, DTT) | Potentiodynamic or Potentiostatic | The feed ratio of monomers influences the electrical and optical properties of the resulting copolymer film. nih.gov |

| Graft Copolymerization | Polymer backbone (e.g., Poly(vinyl alcohol)) | Chemical or Electrochemical Polymerization | Combines the properties of the conducting polymer with the matrix polymer. researchgate.net |

This table is illustrative of common strategies and is based on findings for similar thiophene derivatives.

Mechanistic Investigations and Kinetic Studies of Poly 3 Butoxythiophene Polymerization

Radical Cation Propagation Mechanisms

Oxidative polymerization, either chemically or electrochemically, is a common method for synthesizing polythiophenes. The process is initiated by the oxidation of the 3-butoxythiophene monomer to form a radical cation. mdpi.comnih.gov This reactive intermediate is central to the propagation of the polymer chain.

The generally accepted mechanism involves the following steps:

Initiation: An oxidizing agent, such as iron(III) chloride (FeCl₃), removes an electron from the π-system of the this compound monomer, generating a radical cation. mdpi.comcmu.edu This species is stabilized by the electron-donating nature of the butoxy group.

Propagation: The radical cation can then couple with a neutral monomer or another radical cation. The most common pathway involves the coupling of two radical cations, which forms a dicationic dimer (bipolaron). This dimer then expels two protons to regain aromaticity, forming a neutral bithiophene unit.

Chain Growth: The resulting dimer has a lower oxidation potential than the monomer and is readily re-oxidized to its radical cation form. This new, larger radical cation can then couple with other monomers or oligomers, leading to the growth of the polymer chain. This process continues, propagating the chain through successive oxidation and coupling steps. nih.gov

Computational studies using Density Functional Theory (DFT) have helped to corroborate the energetics of these steps, confirming that the formation of radical cations and their subsequent coupling is an energetically favorable process for chain growth.

Putative Carbocationic Polymerization Pathways

While radical cation mechanisms are predominant in oxidative polymerizations, pathways involving carbocations have also been considered. In strongly acidic conditions, the thiophene (B33073) ring can be protonated, leading to polymerization. rrbdavc.org This acid-catalyzed polymerization, however, often results in structurally irregular and poorly conductive materials.

A more relevant putative carbocationic pathway can be understood as part of the electrophilic aromatic substitution mechanism. The radical cation formed during oxidative polymerization is a resonance-stabilized species. One of its resonance structures places the positive charge on a carbon atom, creating a carbocationic center. This electrophilic center is then attacked by the π-electrons of a neutral monomer. This step is essentially an electrophilic attack that drives the formation of a new carbon-carbon bond, extending the polymer chain.

Electrophilic Aromatic Substitution Mechanisms in Thiophene Polymerization

The linking of thiophene units during polymerization can be fundamentally described as an electrophilic aromatic substitution (EAS) reaction. masterorganicchemistry.com The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. In the context of polymerization, the attacking electrophile is the growing polymer chain, which possesses a reactive cationic end (either a radical cation or a carbocation).

The key features of the EAS mechanism in this context are:

Activation: The electron-donating butoxy group at the 3-position increases the electron density of the thiophene ring, making it more nucleophilic and thus more reactive towards electrophilic attack compared to unsubstituted thiophene.

Regioselectivity: The EAS reaction on a thiophene ring preferentially occurs at the C2 (α) and C5 (α') positions, where the intermediate carbocation (sigma complex or arenium ion) is most effectively stabilized by resonance involving the sulfur atom's lone pairs. rrbdavc.org Attack at the C4 position is significantly less favored.

Mechanism: The polymerization proceeds via a two-step EAS mechanism. masterorganicchemistry.comkhanacademy.org First, the nucleophilic thiophene ring of a monomer attacks the electrophilic end of a growing chain, forming a resonance-stabilized carbocation intermediate. Second, a proton is eliminated from the same carbon that was attacked, restoring the aromaticity of the ring and completing the substitution. masterorganicchemistry.com This process forges the 2,5'-linkage that constitutes the polymer backbone. mdpi.com

Regiochemical Control and Microstructure Formation

The substitution at the 3-position of the thiophene ring makes the monomer asymmetrical. Consequently, during polymerization, the monomer units can couple in different orientations, leading to variations in the polymer's microstructure, known as regioregularity. cmu.edu

The most ordered and electronically favorable microstructure is achieved through exclusive Head-to-Tail (HT) coupling. cmu.edu In this arrangement, the 2-position ("head") of one monomer consistently links to the 5-position ("tail") of the next. This regioregular structure results in a planar polymer backbone, which maximizes π-orbital overlap between adjacent rings. cmu.edu This enhanced conjugation leads to a smaller bandgap and improved charge carrier mobility, which are desirable properties for electronic applications. rsc.org Syntheses designed to achieve high HT content, such as the McCullough and Rieke methods, have been pivotal in advancing the performance of polythiophenes. cmu.edunih.gov

When polymerization is not perfectly controlled, other couplings occur, leading to regio-irregularities. These include Head-to-Head (HH) and Tail-to-Tail (TT) linkages. cmu.edu

Head-to-Head (HH) Dyad: Forms when the 2-positions of two adjacent monomers couple.

Tail-to-Tail (TT) Dyad: Forms when the 5-positions of two monomers link together.

These "defect" couplings typically occur in pairs; an HH linkage is often followed by a TT linkage to continue the 2,5'-polymerization. The presence of HH and TT dyads disrupts the planarity of the polymer backbone. cmu.edursc.org

| Coupling Type | Description | Impact on Polymer Backbone | Effect on Conjugation |

|---|---|---|---|

| Head-to-Tail (HT) | 2-position of one monomer links to the 5-position of the next. | Promotes a planar conformation. | Maximizes π-orbital overlap, enhances conjugation. |

| Head-to-Head (HH) | 2-positions of two adjacent monomers are linked. | Causes steric twisting of the backbone. | Reduces π-orbital overlap, disrupts conjugation. |

| Tail-to-Tail (TT) | 5-positions of two adjacent monomers are linked. | Less steric strain than HH but still disrupts planarity. | Breaks the regular alternating pattern, disrupts conjugation. |

Steric hindrance plays a critical role in directing the regioselectivity of the polymerization. researchgate.netnih.gov The butoxy group at the 3-position creates significant steric bulk, influencing how incoming monomers can approach the growing polymer chain.

Favoring HT Coupling: The coupling of the less hindered C5 (tail) position of an incoming monomer to the C2 (head) position of the growing chain is sterically favored over the alternative HH coupling.

Disfavoring HH Coupling: The HH coupling brings two bulky butoxy groups into close proximity on adjacent rings. cmu.edu This creates significant steric repulsion, which twists the thiophene rings out of plane and raises the energy of the transition state for this coupling. rsc.org As a result, the activation energy for HH coupling is higher than for HT coupling, making the HT pathway kinetically preferred.

Therefore, while electronic factors dictate that coupling occurs at the α-positions (C2 and C5), steric effects introduced by the 3-butoxy substituent are the primary determinant for the preference of Head-to-Tail linkages, which is essential for producing highly ordered and efficient semiconducting polymers. nih.gov

The electrochemical polymerization of this compound is a complex process involving the oxidation of the monomer, coupling of radical cations, and subsequent chain growth. Understanding the kinetics of this process is crucial for controlling the properties of the resulting polymer film. While specific kinetic data for poly(this compound) is limited in publicly available literature, valuable insights can be drawn from studies on analogous poly(3-alkylthiophene)s and other substituted polythiophenes.

Determination of Reaction Order with Respect to Monomer Concentration

The rate of an electrochemical polymerization reaction is often dependent on the concentration of the monomer in the electrolyte solution. For the electropolymerization of thiophene and its derivatives, it has been observed that the reaction rate is typically first order with respect to the monomer concentration, particularly in the absence of any additives that might alter the reaction mechanism. dtic.mil This first-order dependence implies that the rate of polymer formation is directly proportional to the concentration of the this compound monomer.

The mechanism generally accepted for the electropolymerization of thiophenes involves the initial oxidation of the monomer to form a radical cation. This is considered the rate-determining step in the absence of other influencing factors. The propagation of the polymer chain then proceeds through the electrophilic substitution of these radical cations onto neutral monomer units. dtic.mil

A simplified representation of the initial steps can be described by the following kinetic expression:

Rate ∝ [this compound]¹

This relationship has been experimentally verified for similar thiophene derivatives, where a linear relationship is observed between the polymerization rate and the monomer concentration under specific electrochemical conditions. researchgate.net

To experimentally determine the reaction order, one could vary the concentration of this compound while keeping other parameters, such as current density and temperature, constant. By measuring the initial rate of polymerization, for instance, through monitoring the increase in polymer mass on the electrode over time, a plot of the logarithm of the rate versus the logarithm of the monomer concentration would yield a straight line with a slope corresponding to the reaction order.

Table 1: Hypothetical Data for Determining Reaction Order of this compound Polymerization

| Monomer Concentration (mol/L) | Initial Polymerization Rate (g/s) | log(Concentration) | log(Rate) |

| 0.05 | 1.2 x 10⁻⁵ | -1.30 | -4.92 |

| 0.10 | 2.5 x 10⁻⁵ | -1.00 | -4.60 |

| 0.20 | 5.1 x 10⁻⁵ | -0.70 | -4.29 |

| 0.40 | 1.0 x 10⁻⁴ | -0.40 | -4.00 |

Note: This table presents hypothetical data to illustrate the experimental approach. A plot of log(Rate) vs. log(Concentration) for this data would yield a slope of approximately 1, confirming a first-order reaction with respect to the monomer.

Kinetic Influence of Polymerization Conditions

The kinetics of poly(this compound) polymerization are significantly influenced by various experimental conditions, including the applied current density, the choice of solvent, and the reaction temperature.

Current Density:

The applied current density during galvanostatic polymerization plays a critical role in the rate of polymer formation and can also affect the structure of the resulting polymer. Studies on poly(3-octylthiophene) have shown that higher current densities generally lead to a faster polymerization rate. researchgate.net This is because a higher current density increases the rate of monomer oxidation at the electrode surface, thereby accelerating the initiation and propagation steps.

However, excessively high current densities can lead to the formation of less regular polymer structures and may promote side reactions. For instance, it has been observed that higher current densities can favor the production of oligomers and influence their regioregularity within the polymer film. researchgate.net Therefore, an optimal current density must be chosen to achieve a reasonable polymerization rate while maintaining desirable polymer properties.

Table 2: Influence of Current Density on Polymerization Rate (Conceptual)

| Current Density (mA/cm²) | Relative Polymerization Rate |

| 0.1 | Low |

| 0.5 | Moderate |

| 1.0 | High |

| 2.0 | Very High (potential for side reactions) |

Solvent:

The solvent system used for electropolymerization can have a profound effect on the reaction kinetics. The dielectric constant of the solvent, its ability to dissolve the monomer and supporting electrolyte, and its interaction with the growing polymer chain are all important factors. While specific studies on this compound are scarce, research on other thiophene derivatives indicates that the solvent can influence the oxidation potential of the monomer and the morphology of the resulting polymer film. The choice of solvent can also affect the solubility of the formed polymer, which is a crucial consideration for solution-processable conductive polymers.

Temperature:

The temperature at which the polymerization is carried out affects the rate of reaction, as described by the Arrhenius equation. Generally, an increase in temperature leads to an increase in the polymerization rate due to the higher kinetic energy of the molecules, resulting in more frequent and energetic collisions.

Table 3: Conceptual Temperature Dependence of Polymerization Rate Constant

| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (s⁻¹) | ln(k) |

| 10 | 283.15 | 0.00353 | 0.01 | -4.61 |

| 20 | 293.15 | 0.00341 | 0.02 | -3.91 |

| 30 | 303.15 | 0.00330 | 0.04 | -3.22 |

| 40 | 313.15 | 0.00319 | 0.08 | -2.53 |

Note: This table provides a conceptual illustration of the expected trend. The actual activation energy would need to be determined experimentally.

Advanced Structural and Conformational Characterization of Poly 3 Butoxythiophene

Spectroscopic Analysis for Chemical Structure and Electronic States

Spectroscopic methods provide detailed insights into the chemical structure, bonding, electronic transitions, and charge carrier states within poly(3-butoxythiophene). These techniques are fundamental for correlating synthesis parameters with material properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR) for Regioregularity and Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a cornerstone for determining the regioregularity of poly(3-alkoxythiophene)s, including P3BT researchgate.netkuleuven.beacs.orgresearchgate.net. Regioregularity refers to the degree of head-to-tail (HT) coupling between monomer units along the polymer backbone, as opposed to head-to-head (HH) or tail-to-tail (TT) couplings. High regioregularity, typically above 90% HT, leads to more planar polymer chains, extended conjugation, and improved electronic properties kuleuven.becmu.edu.

In ¹H NMR spectra of poly(3-alkylthiophene)s, the aromatic proton region, usually between 6.9 to 7.3 ppm, is particularly sensitive to regioregularity. The specific chemical shifts and the presence of distinct signals for different coupling configurations (triads) allow for the quantification of regioregularity kuleuven.beresearchgate.netscielo.brrsc.org. For instance, a highly regioregular polymer will exhibit a dominant signal for the HT-HT coupling, while regioirregular polymers will show additional signals corresponding to HH or TT couplings, often leading to a broader signal or multiple distinct peaks kuleuven.bescielo.br. The alkoxy side chain, such as the butoxy group in P3BT, also influences the chemical shifts of the polymer backbone protons and its own protons, providing further structural information tue.nlliverpool.ac.uk. The precise assignment of these signals can be aided by 2D NMR techniques and comparison with model compounds or polymers with known structures rsc.orgnih.gov.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy is employed to identify the characteristic vibrational modes of functional groups within the poly(this compound) structure. It confirms the presence of the thiophene (B33073) ring and the alkoxy side chain. Key absorption bands typically observed include those associated with C-H stretching in the alkyl chains (around 2850-2960 cm⁻¹) and aromatic C-H stretching (around 3100 cm⁻¹), as well as C=C and C-C stretching within the thiophene ring and conjugated backbone (around 1400-1600 cm⁻¹) researchgate.nettue.nl. The C-O-C stretching of the butoxy group also contributes to the IR spectrum. IR spectroscopy can also provide indirect information about the degree of conjugation and structural order, as changes in the electronic environment can slightly shift vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Length

UV-Vis spectroscopy is crucial for probing the electronic structure of poly(this compound) by analyzing its absorption characteristics, which are directly related to the extent of π-electron delocalization and conjugation length researchgate.netkuleuven.beacs.org. The absorption spectrum typically shows a broad absorption band in the visible or near-UV region, corresponding to the π-π* electronic transition of the conjugated backbone. The maximum absorption wavelength (λmax) is a direct indicator of the conjugation length; longer conjugation lengths result in a bathochromic shift (red-shift) of the λmax to higher wavelengths researchgate.netkuleuven.be.

Regioregularity significantly influences the λmax. Highly regioregular P3BT chains tend to be more planar, allowing for greater π-electron delocalization and thus a red-shifted λmax compared to their regioirregular counterparts, which are often more twisted and have shorter effective conjugation lengths kuleuven.becmu.edu. UV-Vis spectra are also used to monitor the changes in electronic states upon doping or oxidation, where new absorption bands may appear in the near-infrared region researchgate.net.

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy investigates the emission properties of poly(this compound) after excitation with light. Similar to UV-Vis absorption, the emission spectrum is sensitive to the polymer's electronic structure, conjugation length, and morphology. Typically, PL spectra show emission bands that are red-shifted relative to the absorption maxima due to Stokes shift. The position and intensity of these emission bands provide information about the excited state properties and the efficiency of radiative decay researchgate.net. Changes in regioregularity and the presence of structural defects can affect the PL spectrum, often leading to broader emission bands or quenching of luminescence. PL spectroscopy is also valuable for understanding intermolecular interactions and excimer formation in the solid state.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Doping States

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful technique for detecting and characterizing species with unpaired electrons, such as radical cations or anions, which are formed during the doping process of conjugated polymers rsc.org. When poly(this compound) is electrochemically or chemically doped (oxidized or reduced), charge carriers (polarons, bipolarons) are introduced into the conjugated system. EPR spectroscopy can detect the spin signals from these charge carriers, providing insights into their concentration, mobility, and the nature of the doping process. The EPR signal's g-factor and line shape are characteristic of the specific radical species and their environment, offering detailed information about the electronic states and charge distribution within the polymer.

Mass Spectrometry (MS) for Oligomer and Polymer Distribution

Mass Spectrometry (MS) techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) or Gel Permeation Chromatography coupled with Mass Spectrometry (GPC-MS), are used to determine the molecular weight distribution and identify individual oligomers or polymer chains of poly(this compound) researchgate.net. MALDI-MS can provide accurate molecular masses of oligomers and, with appropriate ionization, can also give information about the polymer's end groups and molecular weight distribution. GPC, often used in conjunction with light scattering or refractive index detectors, provides information on the average molecular weights (number-average, weight-average) and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. Understanding the molecular weight is crucial as it influences solubility, processability, and solid-state film morphology, thereby impacting the polymer's electronic performance.

Thermal Analysis Techniques for Material Stability and Transitions

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Phase Behavior

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. This method is crucial for identifying and quantifying thermal transitions, such as glass transitions (Tg), melting points (Tm), and crystallization temperatures (Tc), thereby providing essential insights into the phase behavior and thermal stability of polymers numberanalytics.comazom.com. For conjugated polymers like poly(3-alkoxy)thiophenes, DSC analysis helps in understanding their semicrystalline nature and how side chains influence their thermal properties. While specific DSC data for Poly(this compound) is not extensively detailed in the provided literature, studies on analogous polymers, such as poly(3-hexylthiophene) (P3HT), reveal characteristic thermal events. P3HT has been reported to exhibit a glass transition temperature (Tg) around 12°C and a melting endotherm at approximately 178°C. Furthermore, its crystallization process is observed to be strongly dependent on the cooling rate, suggesting the potential presence of a nematic state in the melt usherbrooke.ca. These findings illustrate the typical thermal transitions investigated using DSC for this class of materials, which are vital for predicting material performance and optimizing processing conditions.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermal analysis technique that measures the temperature difference between a sample and an inert reference material when both are subjected to a controlled temperature program. This measured temperature difference is indicative of thermal events such as phase transitions, decomposition, or chemical reactions occurring within the sample mpiuk.com. DTA plays a role in investigating the thermal stability and phase behavior of polymers, often complementing other thermal analysis methods like Thermogravimetric Analysis (TGA) mpiuk.comrigaku.com. For instance, TG-DTA measurements have been utilized to assess the thermal stability of related polymers, where no significant weight loss was observed up to certain temperatures, indicating good thermal resistance rsc.org. Although specific DTA results for Poly(this compound) are not extensively detailed in the provided search results, the technique is generally applied to identify the onset and progression of thermal events, contributing to a comprehensive understanding of a material's thermal characteristics.

Molecular Weight and Polydispersity Determination

The molecular weight (Mw, Mn) and polydispersity index (PDI or Đ) are critical parameters that significantly influence the physical, mechanical, and electronic properties of polymers, including conjugated polymers like Poly(this compound). Mw represents the weight-average molecular weight, while Mn denotes the number-average molecular weight. The PDI (Mw/Mn) quantifies the breadth of the molecular weight distribution, where a value closer to 1 indicates a narrower, more uniform distribution of polymer chain lengths.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely employed technique for determining the molecular weight distribution and polydispersity of polymers lcms.cznsf.gov. GPC separates polymer molecules based on their hydrodynamic volume in solution as they traverse a column packed with a porous stationary phase. The technique typically relies on calibration with polymer standards of known molecular weight, such as polystyrene lcms.cznsf.gov.

Research on related poly(3-alkyl)thiophenes provides typical molecular weight data obtained via GPC:

| Polymer Type | Method | Mw (kDa) | Mn (kDa) | PDI (Đ) | Reference |

| Poly(3-butylthiophene) | GPC (FeCl3 method) | - | 26 | 2.5 | cmu.edu |

| Poly(3-octylthiophene) | GPC (FeCl3 method) | 70 | - | 2.6 | cmu.edu |

| Fluorinated P3OT | GPC (hot chlorobenzene) | - | 23 | 1.8 | researchgate.net |

| Poly(3-alkyl)thiophenes | GPC (FeCl3 method) | - | 30-300 | 1.3-5 | cmu.edu |

It is important to note that factors such as polymer solubility can affect GPC measurements, potentially leading to an underestimation of molecular weight due to sample loss during the process nsf.govresearchgate.net.

Light Scattering Techniques

Light scattering techniques, particularly Static Light Scattering (SLS), offer an absolute method for determining polymer molecular weights without relying on calibration standards brookhaveninstruments.comwarwick.ac.uk. SLS measures the intensity of light scattered by polymer molecules in solution, which is directly related to their molecular weight, size, and concentration. This technique is invaluable for characterizing polydisperse materials like synthetic polymers brookhaveninstruments.com.

For Poly(this compound), specific light scattering data has been reported for a derivative:

| Polymer Type | Technique | Mw (Da) | Reference |

| Poly(this compound-2,5-diyl) (PCT5) | Light Scattering | 7.4 × 10⁵ | researchgate.net |

Light scattering can also provide information on other macromolecular properties such as the radius of gyration and chain persistence length, which are crucial for understanding polymer conformation and bulk properties brookhaveninstruments.com. It serves as a complementary technique to GPC, offering absolute molecular weight determination and validation of GPC results nsf.gov.

Theoretical and Computational Investigations of 3 Butoxythiophene and Its Polymers

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-butoxythiophene and its polymer. DFT offers a favorable balance between computational cost and accuracy for the large systems involved. nrel.gov

The electronic structure of a conducting polymer governs its optical and electrical properties. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO level relates to the ionization potential and the ability to donate an electron (p-type behavior), while the LUMO level relates to the electron affinity and the ability to accept an electron (n-type behavior). ekb.egwuxiapptec.com The difference between these levels defines the HOMO-LUMO energy gap (E_g), a critical factor determining the polymer's conductivity and color. nih.govphyschemres.org

For polythiophenes, DFT calculations have shown that increasing the degree of polymerization (the number of monomer units) leads to a rise in the HOMO energy level and a decrease in the LUMO energy level, resulting in a smaller band gap. nih.govmdpi.com The band gap for polythiophene is predicted to approach approximately 2.0 eV as the chain length increases. mdpi.com The introduction of an alkoxy side chain, such as the butoxy group in this compound, influences the electronic properties. Electron-donating alkoxy groups tend to raise the HOMO level, which can lower the oxidation potential and narrow the band gap compared to unsubstituted polythiophene. rsc.org

Theoretical calculations using DFT methods, such as B3LYP with a 6-31G(d) basis set, are commonly employed to model these properties. mdpi.comepstem.net The calculated values can be correlated with experimental data from techniques like cyclic voltammetry and UV-visible spectroscopy. mdpi.comresearchgate.net For instance, the electrochemical band gap of a novel cyanovinylene polymer derived from a 3,4-dialkoxy thiophene (B33073) was estimated to be 1.8 eV. researchgate.net

Table 1: Representative Theoretical Electronic Properties for Poly(3-alkoxythiophene) Derivatives

| Property | Typical Calculated Value (eV) | Significance |

| HOMO Energy | -4.8 to -5.2 | Relates to oxidation potential and p-type doping efficiency. nih.gov |

| LUMO Energy | -2.8 to -3.2 | Relates to reduction potential and n-type doping efficiency. mdpi.com |

| Band Gap (E_g) | 1.8 to 2.4 | Determines optical absorption and intrinsic conductivity. nih.govmdpi.comresearchgate.net |

Note: Values are illustrative for the poly(3-alkoxythiophene) class and can vary based on the specific alkyl chain, polymer chain length, and computational method used.

Quantum chemical calculations can illuminate the mechanism of polymerization by determining the energetics of reaction pathways. For thiophene derivatives, oxidative polymerization is a common synthetic route. tue.nlcmu.edu Calculations show that the highest spin densities in the thiophene radical cation are located at the 2 and 5 positions, making these sites the most reactive for coupling and chain propagation. tue.nl This regioselectivity is crucial for creating highly ordered, or regioregular, polymers, which generally exhibit superior electronic properties.

Theoretical studies on the polymerization of substituted thiophenes, such as 2-bromo-3-alkoxythiophenes, help in understanding reaction feasibility and kinetics. rsc.org Furthermore, computational models have been extensively applied to study the high-pressure formation of thiophene-derived nanothreads. chemrxiv.orgchemrxiv.org In this process, which involves [4+2] cycloadditions, DFT calculations are used to map the reaction profile, identifying transition states and calculating activation barriers. chemrxiv.org These studies explain differences in synthetic pressures required for various aromatic precursors, attributing them to factors like the loss of aromaticity during the reaction. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Interchain Interactions

While quantum mechanics is ideal for electronic properties, molecular dynamics (MD) simulations are better suited for exploring the large-scale morphology and dynamics of polymer chains. mdpi.comrsc.org Using classical force fields specifically adapted for poly(3-alkylthiophenes), MD simulations can model systems containing thousands of atoms over nanoseconds. polimi.it

For poly(this compound), MD simulations can provide critical insights into:

Conformational Analysis : The simulation can track the torsional angles along the polymer backbone. The planarity of the conjugated backbone is essential for effective π-orbital overlap and charge transport. Steric hindrance from the butoxy side chains can induce twisting, which disrupts conjugation. researchgate.net

Interchain Interactions and Packing : In the solid state, polythiophene chains organize into ordered structures, often forming lamellae where the conjugated backbones stack on top of each other (π-stacking). researchgate.net MD simulations can model this self-assembly, calculating key structural parameters like the π-stacking distance and lamellar spacing. These parameters are directly related to charge mobility, as efficient charge hopping occurs between closely packed chains. polimi.itresearchgate.net

Effect of Temperature and Molecular Weight : MD studies on poly(3-hexylthiophene) (P3HT), a close analog, have shown how temperature affects chain conformation and packing. nih.gov Higher temperatures can lead to more disordered, twisted conformations. researchgate.net Similarly, molecular weight influences the formation of crystalline domains, with longer chains promoting better connectivity between ordered regions. polimi.itresearchgate.net

Modeling of Charge Transport Mechanisms within Poly(this compound)

Theoretical models are essential for understanding how charge carriers (holes or electrons) move through the polymer matrix. In disordered materials like poly(this compound), charge transport does not occur in broad, delocalized bands as in inorganic crystals. Instead, it is typically described as a hopping process between localized states. diva-portal.orgresearchgate.net

Commonly used models include:

Variable Range Hopping (VRH) : This model, particularly Mott's VRH theory, is often applied to explain the temperature dependence of conductivity in doped polythiophenes. researchgate.net It describes charge carriers hopping between localized states that are close in both space and energy to minimize the energy required for the hop.

Gaussian Disorder Model (GDM) : This model assumes that the energies of the hopping sites (localized states) follow a Gaussian distribution due to structural disorder. It has been successfully used to describe charge mobility in a wide range of organic semiconductors.

Kinetic Monte Carlo (KMC) Simulations : KMC simulations provide a more detailed picture of charge transport. By mapping the polymer morphology (from MD simulations) and assigning site energies (from quantum calculations), KMC can simulate the random walk of individual charge carriers through the material, allowing for the calculation of mobility and its dependence on factors like temperature, electric field, and morphology. diva-portal.org

Laterally resolved spectroscopy measurements on P3HT have shown that charges can undergo energetic relaxation as they move away from an injecting contact, a process that can be modeled to understand the transport physics at interfaces. aps.org

Theoretical Studies on Polymer-Solvent Interactions and Doping Processes

The interaction of poly(this compound) with solvents and dopants is critical for both processing and final device performance. Theoretical studies can model these interactions at a molecular level.

Polymer-Solvent Interactions : The choice of solvent affects the conformation of the polymer chains in solution before they are cast into a thin film. MD simulations can be used to study how different solvents promote either coiled or more planar, extended chain conformations. This phenomenon, known as solvatochromism, is observed in polythiophenes and is directly linked to the electronic properties of the resulting film. tue.nl

Doping Processes : Doping involves the introduction of charge carriers onto the polymer backbone, dramatically increasing its conductivity. This is typically achieved by exposing the polymer to an oxidizing agent (for p-type doping). Theoretical models can simulate the interaction between the dopant molecule and the polymer chain. For example, studies on the doping of P3HT with F4TCNQ use models that include the Coulomb attraction between the ionized dopant and the charge carrier on the polymer chain, which modifies the electronic density of states. diva-portal.org The successful solvato-controlled doping of poly(this compound) with silver triflate highlights the importance of the solvent in mediating the doping process. collectionscanada.gc.ca

Investigations into Thiophene-Derived Nanothread Structures and Formation

A fascinating area of recent research involves the high-pressure synthesis of one-dimensional nanostructures from aromatic molecules. When thiophene is subjected to extreme pressure (e.g., 35 GPa), it undergoes a polymerization reaction to form "thiothreads," which are one-dimensional, sp³-hybridized nanothreads. carnegiescience.educarnegiescience.edu

Theoretical investigations have been central to understanding these novel materials:

Structure and Formation Mechanism : DFT calculations have shown that the formation proceeds via a series of [4+2] cycloaddition reactions. chemrxiv.orgchemrxiv.org Unlike the complex variety of structures formed from benzene, the smaller, four-carbon thiophene ring leads to less structural variety and a higher degree of order. chemrxiv.orgcarnegiescience.edu

Energetics and Stability : Theoretical studies have examined the activation barriers and thermodynamics of the polymerization steps. chemrxiv.org They have also compared the relative stability of different possible nanothread isomers, such as the syn (where sulfur atoms are on the same side) and anti (where they alternate) configurations. chemrxiv.orgchemrxiv.org The syn isomer is calculated to be at a higher enthalpy due to lone-pair repulsion between adjacent sulfur atoms. chemrxiv.org

Orientational Order : A key finding from both experimental and theoretical work is that thiophene-derived nanothreads exhibit orientational order, a feature not observed in nanothreads derived from benzene. carnegiescience.educarnegiescience.edu This is attributed to the anisotropic, non-circular cross-section of the threads, which forces them to align in a consistent orientation. carnegiescience.edu

Energetic Consequences of Oligomerization and Polymerization

The formation of oligomers and polymers from monomeric units like this compound is a process governed by specific energetic changes. nih.gov Oligomers are intermediate-sized molecules, larger than monomers but smaller than polymers, and their formation is the initial step towards polymerization. nih.gov The process of polymerization involves the linking of these monomers or oligomers into long chains. mdpi.com

In the case of thiophene derivatives, theoretical studies on related compounds like furan (B31954) and thiophene show that the initial steps of oligomerization through mechanisms like Diels-Alder cycloadditions have significant activation barriers. chemrxiv.org For thiophene, this barrier is higher than for furan, which is attributed to thiophene's greater aromaticity and the associated energy penalty for its loss. chemrxiv.org Once the initial oligomers are formed, subsequent polymerization steps typically have lower activation barriers. chemrxiv.org

The presence of the butoxy group at the 3-position of the thiophene ring can influence the energetics of polymerization. The electron-donating nature of the alkoxy group can affect the electron density of the thiophene ring, potentially lowering the oxidation potential and making the polymerization process more favorable under certain conditions. researchgate.net

The degree of polymerization also has energetic implications. Studies on other polymers have shown that molecules with a higher degree of polymerization can exhibit greater tolerance to external fields, such as electric fields. mdpi.com

Table 1: General Energetic Factors in the Polymerization of Thiophene Derivatives

| Factor | Energetic Consequence | Influence on Polymerization |

| Loss of Aromaticity | Endothermic (requires energy) | Increases activation barrier for initial oligomerization |

| π-bond to σ-bond Conversion | Exothermic (releases energy) | Favorable driving force for polymerization |

| Substituent Effects (e.g., Butoxy Group) | Can be electron-donating or withdrawing | Modifies reactivity and stability of the monomer and polymer |

| Degree of Polymerization | Affects overall stability and properties | Higher degree can lead to more stable polymer structures |

Effects of Pressure on Reaction Profiles and Activation Volumes

Pressure is a critical thermodynamic variable that can significantly influence the rates and outcomes of chemical reactions, including polymerization. The effect of pressure on a reaction is quantified by the activation volume (ΔV‡), which is the change in volume of the system when moving from the reactants to the transition state. nih.gov A negative activation volume indicates that the transition state is more compact than the reactants, and thus an increase in pressure will accelerate the reaction. nih.gov

For the polymerization of thiophene derivatives, particularly through cycloaddition pathways, the formation of new bonds leads to a more compact structure, resulting in a negative activation volume. nih.gov Theoretical studies on the dimerization of 1,3-cyclohexadiene, a related cyclic system, have shown that high-pressure conditions favor concerted reaction pathways over stepwise ones due to a more significant reduction in the reaction barrier for the concerted mechanisms. nih.gov

In the context of thiophene polymerization to form nanothreads, computational studies have demonstrated that pressure plays a crucial role. chemrxiv.org The application of high pressure can overcome the activation barriers for the initial cycloaddition steps. chemrxiv.org The difference in the required pressure for the polymerization of furan and thiophene (furan polymerizes at a lower pressure) can be explained by the differences in their activation barriers and activation volumes. chemrxiv.org The activation volumes for the initial steps of furan polymerization are consistently more negative than those for thiophene, which aligns with the lower onset pressure for furan polymerization. chemrxiv.org

Table 2: Effect of Pressure on Thiophene Polymerization (Analogous Systems)

| Parameter | Effect of Increased Pressure | Underlying Principle |

| Reaction Rate | Increases | Negative activation volume (ΔV‡) |

| Activation Barrier | Decreases | The pV term in the Gibbs free energy becomes more favorable |

| Reaction Mechanism | May shift towards more compact transition states | Le Chatelier's Principle |

| Reaction Profile | Overall energy of the system decreases | Favorable interaction with the applied pressure |

Analysis of Strain Release and Conformation in Thiophene Nanothreads

Thiophene nanothreads are one-dimensional polymers formed by the high-pressure polymerization of thiophene molecules. rsc.org These structures are characterized by their extreme thinness and rigidity. chemrxiv.org The conformation and stability of these nanothreads are heavily influenced by steric and electronic interactions between the constituent units.

Theoretical studies on thiophene and furan nanothreads have identified several competing ordered polymer structures based on their enthalpy. chemrxiv.org These include a syn conformation (where all sulfur or oxygen atoms are on the same side), an anti conformation (where they alternate), and a syn-anti isomer. chemrxiv.org The syn conformation, if constrained to a linear geometry, is at a higher enthalpy due to lone-pair repulsion between the heteroatoms. chemrxiv.org

To alleviate this strain, the syn isomers can adopt curved or helical conformations. chemrxiv.org This strain release through curving or twisting into zig-zag or helical minima is an important mechanism for stabilizing the nanothread structure. chemrxiv.org The loss of crystalline order observed when these nanothreads are returned to ambient pressure is likely due to the release of strain in the linear thread, leading to this curving. chemrxiv.org

The presence of a butoxy substituent in a hypothetical this compound nanothread would introduce additional steric bulk. This would likely have a significant impact on the preferred conformation and the energetics of strain release. The bulky butoxy groups would likely increase the steric hindrance in the syn conformation, potentially favoring more extended or twisted structures to minimize these unfavorable interactions.

Computational Docking Studies for Interactions with Biomolecules (Analogy to other thiophene derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgnih.gov It is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. rsc.orgacs.org While specific docking studies on this compound may not be available, numerous studies on other thiophene derivatives provide a strong basis for analogy.

Thiophene-based compounds have been investigated for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. rsc.orgnih.govrsc.orgcolab.ws Computational docking studies have been instrumental in elucidating the potential mechanisms of action for these compounds.

For instance, docking studies of pyrazolyl–thiazole derivatives of thiophene have been used to explore their binding interactions with biological targets like penicillin-binding proteins and sterol 14α-demethylase, providing insights into their antimicrobial and antifungal activities. rsc.org Similarly, docking simulations of thiophene-based oxadiazole, triazole, and thiazolidinone derivatives with human carbonic anhydrase IX have helped to understand their potential as anticancer agents. rsc.org In another study, the binding energies of thiophene derivatives with D-alanine ligase protein were simulated to understand their antimicrobial effects. nih.gov

These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the thiophene derivative and the amino acid residues in the active site of the target protein. The binding affinity, often expressed as a docking score or binding energy, provides a measure of how strongly the molecule binds to the target. rsc.orgrsc.org A lower binding energy generally indicates a more stable complex and a higher potential for biological activity.

For this compound, a hypothetical docking study would likely show the butoxy group playing a role in the binding interaction. The flexible alkyl chain could form hydrophobic interactions within a binding pocket, while the oxygen atom could potentially act as a hydrogen bond acceptor. The thiophene ring itself can participate in π-π stacking or hydrophobic interactions.

Table 3: Examples of Computational Docking Studies on Thiophene Derivatives

| Thiophene Derivative | Biological Target | Potential Therapeutic Application | Key Findings from Docking |

| Pyrazolyl–thiazole derivatives | Penicillin-binding proteins, Sterol 14α-demethylase | Antimicrobial, Antifungal | Binding affinities comparable to or better than reference drugs. rsc.org |

| Spiro-indoline-oxadiazole derivative | D-alanine ligase protein | Anticlostridial | Good agreement between computational and experimental results. nih.gov |

| Oxadiazole, triazole, and thiazolidinone derivatives | Human carbonic anhydrase IX | Anticancer | Strong binding affinity towards the protein, with specific interactions identified. rsc.org |

| 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives | Tubulin | Anticancer (Colorectal) | Good binding affinity to the colchicine (B1669291) binding site of tubulin. acs.org |

| 1-(2-amino-2,4,5,6,7,7a-hexahydrobenzo[b]-3-yl)-3-substitued-phenylpropane-1,3-dione derivatives | DprE1-decaprenylphosphoryl-β-D-ribose-2′-epimerase | Antituberculosis | Better docking score compared to the native ligand. colab.ws |

Functional Performance and Academic Research Applications of Poly 3 Butoxythiophene

Electrical Conductivity and Doping Research

Oxidative Doping Behavior and Stability of Doped States

Polythiophenes, including P3BT, are known for their ability to undergo doping, a process that significantly alters their electrical conductivity. Oxidative doping typically involves the removal of electrons from the polymer backbone, creating charge carriers (polarons and bipolarons) that enhance conductivity. While specific detailed studies on the oxidative doping behavior and stability of doped states of P3BT are not extensively detailed in the provided search results, related polythiophenes demonstrate typical p-type doping characteristics. For instance, polythiophenes with alkoxy substituents, like P3BT, are noted for their electron-donating nature, which facilitates p-doping sciengine.com. The stability of doped states in conducting polymers is crucial for device longevity; however, the provided literature primarily focuses on the photochemical reactivity and sensing capabilities of P3BT rather than the long-term stability of its oxidatively doped forms. Research on other polythiophenes indicates that while doped states can be stable, they can also be susceptible to degradation under certain environmental conditions, such as exposure to moisture or oxygen pkusz.edu.cnsigmaaldrich.com.

Chemical Sensing Capabilities and Mechanisms

Poly(3-Butoxythiophene) has demonstrated potential in chemical sensing applications, particularly for the detection of volatile organic compounds (VOCs) and other gases. The sensing mechanism typically relies on the interaction between analyte molecules and the polymer film, which leads to changes in the polymer's electrical or optical properties.

Organic Vapor Adsorption Behavior and Sensor Development

P3BT has been investigated for its organic vapor adsorption behavior, with studies exploring its use in sensor development. Langmuir-Blodgett (LB) films of P3BT have been deposited on quartz crystal microbalances (QCM) to study their interaction with organic vapors dergipark.org.trbalikesir.edu.tr. These studies indicate that P3BT films can adsorb organic vapors, leading to measurable changes in the QCM's resonance frequency. Research has shown that P3BT exhibits a response to various organic vapors, with a larger response observed for chloroform (B151607) compared to other tested vapors dergipark.org.tr. The adsorption and desorption processes are generally reported to be fast and reversible, which are desirable characteristics for sensor applications. The development of sensors using P3BT often involves fabricating thin films, which can then be exposed to target vapors to monitor changes in their properties.

Gas Sensing Responses

Studies have indicated that P3BT can be used to detect specific organic vapors, such as chlorine-substituted methane (B114726) and alcohols researchgate.net. While detailed quantitative data on gas sensing responses (e.g., sensitivity, limit of detection, response/recovery times for a broad range of gases) for P3BT are not exhaustively presented in the provided snippets, the general trend shows that its interaction with VOCs leads to measurable responses. For example, research on related poly(3-hexylthiophene) (P3HT) demonstrates that such polymers can detect gases like nitrous oxide (N₂O) and ammonia (B1221849) (NH₃) when integrated into field-effect transistor (FET) devices researchgate.netnih.gov. The mechanism often involves changes in charge transport properties due to analyte adsorption, leading to variations in current.

Photochemical Reactivity and Stability

Poly(this compound) exhibits notable photochemical reactivity, particularly when exposed to light in the presence of certain solvents.

Kinetics of Photoreactions with Halogenated Solvents (e.g., Chloroform)

Poly(this compound) undergoes photochemical reactions with chloroform under irradiation with light sciengine.comnih.govnih.govresearchgate.netzju.edu.cn. This reaction is characterized as a pseudo-first-order reaction, with a reported rate constant (kobs) of approximately 1.4 × 10⁻⁵ s⁻¹ at room temperature sciengine.comnih.govnih.govresearchgate.netzju.edu.cn. The reaction involves changes in the UV-Vis spectrum, with the original peak of neutral P3BT decreasing and a new peak appearing at a longer wavelength (around 930 nm) nih.gov. This suggests a transformation of the polymer structure, potentially involving the formation of radical cations or a p-doped state due to the interaction with chloroform under light nih.gov. Unlike some other polythiophenes, P3BT shows a higher reactivity towards chloroform under irradiation sciengine.comnih.gov.

Impact of Atmospheric Conditions (Air, Oxygen, Nitrogen) on Photoreactivity

The photochemical reaction of P3BT with chloroform under irradiation was studied under different atmospheric conditions: air, oxygen, and nitrogen nih.govnih.govresearchgate.netzju.edu.cn. The findings indicate that the presence or absence of these atmospheric gases did not have a significant or obvious effect on the reaction rate nih.govnih.govresearchgate.netzju.edu.cn. This suggests that the primary photochemical process involving P3BT and chloroform is dominant, and the influence of atmospheric oxygen or nitrogen on the reaction kinetics is minimal under the studied conditions. The polymer was observed to be stable without light, particularly in the absence of oxygen nih.gov.

Future Research Directions and Emerging Paradigms for 3 Butoxythiophene and Its Derivatives

Rational Design for Enhanced Regioregularity and Molecular Weight Control

The performance of conjugated polymers is intrinsically linked to their primary structure, specifically the regioregularity (RR) of the polymer chain and its molecular weight (MW). For poly(3-butoxythiophene) (P3BT), achieving precise control over these parameters is paramount for optimizing charge transport, morphology, and ultimately, device efficiency.

Future research must focus on the rational design of synthetic protocols to maximize head-to-tail (HT) couplings. While Grignard Metathesis (GRIM) polymerization is a well-established method for controlling the synthesis of poly(3-alkylthiophene)s (P3ATs), further refinement is needed for alkoxy-substituted thiophenes. nih.gov For instance, the systematic variation of catalysts, such as different Ni(II) complexes, could be explored to enhance regioselectivity for the this compound monomer. nih.govbeilstein-journals.org Research on poly(3-hexylthiophene) (P3HT) has shown that even eliminating minor regio-defects (e.g., increasing RR from 93% to 100%) can improve electron mobility by orders of magnitude, a principle that holds significant promise for P3BT. chemrxiv.org

Molecular weight control is another critical frontier. For P3ATs, MW can be controlled by adjusting the monomer-to-catalyst ratio in living chain-growth polymerizations like GRIM polymerization. nih.govbeilstein-journals.org Advanced techniques such as Kumada catalyst transfer polycondensation, which has enabled the synthesis of very high MW P3HT, should be systematically applied to this compound. rsc.org The development of synthetic strategies that allow for predictable tuning of MW across a broad range—from low MW oligomers to high MW polymers—will enable a deeper understanding of structure-property relationships. Moreover, researchers are beginning to understand that looking beyond simple dyad (HT/HH) percentages to the sequence of triads can have a profound impact on self-assembly and crystallization kinetics, representing a more sophisticated level of rational design. rsc.org

Table 1: Methods for Controlling Regioregularity and Molecular Weight in Polythiophene Synthesis

| Method | Controlled Parameter | Mechanism/Principle | Potential for P3BT |

|---|---|---|---|

| Grignard Metathesis (GRIM) Polymerization | Regioregularity, Molecular Weight | Living chain-growth process using Ni(II) catalysts; MW controlled by [Monomer]/[Catalyst] ratio. nih.govbeilstein-journals.org | High potential; direct application and optimization of catalyst and conditions are needed. |

| Kumada Catalyst Transfer Polycondensation | Molecular Weight | Chain-growth mechanism allowing for the synthesis of very high MW polymers with controlled end-groups. rsc.org | Promising for achieving high-performance P3BT with enhanced mechanical and electronic properties. |

| Catalyst Selection | Regioregularity | Different ligands on the metal catalyst (e.g., Ni) can influence the regioselectivity of monomer insertion. nih.gov | Systematic screening of catalysts could lead to near-perfect regioregularity in P3BT. |

| Solvent Fractionation | Molecular Weight Distribution | Separating a polydisperse polymer sample into fractions with narrower MW distributions based on solubility. nih.gov | A useful post-synthesis purification technique to study MW-dependent properties. |

Fabrication of Advanced Material Architectures (e.g., Nanowires, Thin Films, Composites)

Translating the desirable electronic properties of P3BT into high-performance devices requires the ability to control its solid-state morphology across multiple length scales. Future research will increasingly focus on fabricating advanced material architectures that optimize pathways for charge transport and enhance device functionality.

Nanowires: One-dimensional (1D) nanostructures like nanowires offer direct, uninterrupted pathways for charge carriers, potentially leading to significant improvements in charge mobility. Techniques such as "solvation," where a deposited polymer film is treated with a solvent to induce self-assembly into a network of nanowires, have proven effective for P3HT and could be adapted for P3BT. lu.se Another promising approach is template-assisted electrochemical polymerization, where macromolecules guide the growth of polymer nanowires, offering control over their dimensions. rsc.org

Thin Films: While spin-coating is a standard method for thin film deposition, advanced techniques that offer greater control over molecular packing and orientation are needed. Methods like blade-coating, zone-casting, and solution-shearing can promote the alignment of polymer chains, which is crucial for maximizing in-plane charge mobility in devices like field-effect transistors.